Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (C₁₂H₁₂N₂O₄, MW 248.24 g/mol) is a 1,3,4-oxadiazole derivative featuring a 2-methoxyphenyl substituent at position 5 and an ethoxycarbonyl group at position 2. This compound is synthesized via catalyst-free visible-light-promoted cyclization of aldehydes, achieving a 75% yield through silica gel chromatography . Key spectral data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.05–8.03 (m, 1H), 7.60–7.55 (m, 1H), 7.13–7.08 (m, 2H), 4.56 (q, J = 7.1 Hz, 2H), 4.01 (s, 3H), 1.49 (t, J = 7.1 Hz, 3H).
- ¹³C NMR: δ 166.4 (C=O), 160.0 (OCH₃), 156.5 (oxadiazole C), 154.4 (aromatic C), 130.4–111.9 (aromatic carbons), 63.5 (OCH₂), 55.6 (OCH₃), 14.1 (CH₃) .
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNOOLJJHLKJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157658 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(2-methoxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-50-3 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(2-methoxyphenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(2-methoxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features allow it to interact with biological targets involved in inflammatory pathways.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of oxadiazoles for their anti-inflammatory properties. The findings suggested that modifications to the oxadiazole ring could enhance biological activity and selectivity against specific targets .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values indicating the compound's potency against selected pathogens .
Material Science
The compound has potential applications in material science due to its ability to form stable complexes with metals, which can be utilized in sensors and catalysts.
Case Study : Research conducted on metal complexes of oxadiazoles demonstrated enhanced photoluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). This compound was identified as a promising ligand for such applications .
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the phenyl ring significantly alter molecular properties. Below is a comparative analysis of key analogues:
Key Observations:
Substituent Position: The 2-methoxy group in 3u creates an ortho effect, influencing electronic distribution and intermolecular interactions. Chlorine substituents (e.g., 4-Cl in ) increase molecular weight and introduce electron-withdrawing effects, which may alter reactivity in coupling reactions .
Synthetic Efficiency :
- Yields vary widely: 75% for 3u vs. 17.2% for 5-(2,4-dichlorophenyl) analogue (3w) . Steric bulk (e.g., 3,4-dimethyl in 3y) reduces yields, while optimized routes (e.g., piperidine-substituted Compound 16) achieve >85% efficiency .
Purity and Applications :
Structural and Functional Divergence
- Electron-Donating vs. Chlorine or nitro groups (e.g., in and ) reduce electron density, favoring electrophilic substitution .
- Heterocyclic Modifications :
- Replacement of the phenyl ring with pyridinyl (e.g., 3af in ) introduces nitrogen, altering hydrogen-bonding capacity and bioavailability .
Biological Activity
Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.23 g/mol
- CAS Number : 1260664-50-3
The compound features an oxadiazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and potential bioactivity.
This compound exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, likely due to its ability to disrupt microbial cell membranes and inhibit metabolic pathways.
- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been observed to increase p53 expression levels and promote caspase activation in breast cancer cell lines (MCF-7) .
- Enzyme Inhibition : this compound acts as a selective inhibitor for certain enzymes related to cancer progression, including carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study 1: Anticancer Efficacy
In a study exploring the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ value in the micromolar range. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner by activating caspase pathways .
Study 2: Enzyme Interaction
Another research effort focused on the interaction of this compound with carbonic anhydrases. It was found that this compound selectively inhibited hCA IX at nanomolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the common synthetic routes for Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, and how are intermediates purified?
The synthesis typically involves cyclization of hydrazide precursors with phosphoryl chloride (POCl₃) under reflux conditions. For example, hydrazides derived from 2-methoxyphenylacetic acid can undergo cyclodehydration with POCl₃ to form the oxadiazole ring. Purification often employs flash chromatography using gradients of diethyl ether/dichloromethane (1:10 v/v) to isolate intermediates . Yield optimization requires strict control of reaction time (4–6 hours) and temperature (65–80°C).
Q. What spectroscopic methods are used to characterize this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR : The 2-methoxyphenyl substituent shows aromatic protons as doublets (δ 6.8–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm). The oxadiazole ring’s carbonyl (C=O) appears at δ 165–170 ppm in ¹³C NMR.
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm oxadiazole formation.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., m/z 291 for C₁₂H₁₂N₂O₄) .
Q. What are the primary research applications of 1,3,4-oxadiazole derivatives like this compound?
These derivatives are explored as bioactive scaffolds due to their affinity for neurological targets (e.g., GABAₐ receptors) and antimicrobial properties. Structural analogs have shown activity in radioligand binding assays, suggesting potential for central nervous system drug development .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm proton-proton and carbon-proton correlations.
- X-ray crystallography : Using programs like SHELXL for absolute configuration determination. For example, SHELX refinement can resolve ambiguities in bond angles caused by electron density overlaps .
- High-resolution mass spectrometry (HRMS) : To validate molecular formulas and rule out adducts .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- DFT calculations : To model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Molecular docking : For assessing interactions with biological targets (e.g., GABAA receptor binding pockets). Software like AutoDock Vina can simulate ligand-receptor docking using crystallographic data from related oxadiazole derivatives .
Q. How can regioselectivity challenges in oxadiazole synthesis be mitigated?
Regioselectivity issues arise during cyclization of unsymmetrical precursors. Solutions include:
- Temperature modulation : Lower temperatures (e.g., 40°C) favor kinetic control, reducing byproducts.
- Catalytic additives : Use of triethylamine or DMAP to stabilize intermediates and direct cyclization .
Methodological Considerations
Q. What safety protocols are critical when handling phosphoryl chloride (POCl₃) in synthesis?
Q. How can researchers validate the biological activity of this compound against conflicting literature reports?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
